Ciprofloxacin vs. Levofloxacin: Four-Fold Superior Intrinsic Anti-Pseudomonal Potency by MIC
In a direct head-to-head in vitro comparison, ciprofloxacin demonstrated four-fold greater intrinsic activity than levofloxacin against clinical strains of Pseudomonas aeruginosa, with modal MIC values of 0.19 μg/mL for ciprofloxacin versus 0.38 μg/mL for levofloxacin in the susceptible subpopulation [1]. This MIC differential was confirmed across multiple studies: EUCAST modal MIC for ciprofloxacin is 0.12 μg/mL versus 0.5 μg/mL for levofloxacin against wild-type P. aeruginosa [1]. Although levofloxacin achieves a four-fold higher AUC for an equivalent dose, pharmacodynamic modeling demonstrates that ciprofloxacin and levofloxacin achieve equivalent activity when normalized to AUC/MIC ratio; however, at equivalent MIC breakpoints, ciprofloxacin achieves target attainment at lower drug exposure [2]. A Monte Carlo simulation using 2002 MIC data showed probability of target attainment (free AUC/MIC >90) of 47% for ciprofloxacin 400 mg BID, 54% for ciprofloxacin 400 mg TID, and 48% for levofloxacin 750 mg QD against P. aeruginosa, indicating no regimen achieves >90% probability—but ciprofloxacin TID dosing provides the highest numeric probability [3].
| Evidence Dimension | In vitro anti-pseudomonal potency (modal MIC in susceptible P. aeruginosa subpopulation) |
|---|---|
| Target Compound Data | Modal MIC = 0.19 μg/mL; EUCAST modal MIC = 0.12 μg/mL |
| Comparator Or Baseline | Levofloxacin modal MIC = 0.38 μg/mL; EUCAST modal MIC = 0.5 μg/mL |
| Quantified Difference | Ciprofloxacin is approximately 2-fold to 4-fold more potent by modal MIC; 4-fold greater in vitro activity per MacGowan et al. (1999) |
| Conditions | E-test® MIC determination against 40 clinical P. aeruginosa strains; EUCAST wild-type distribution data; in vitro kill curve studies with three P. aeruginosa strains |
Why This Matters
For procurement in settings with high Pseudomonas aeruginosa prevalence (ICU, cystic fibrosis, burn units), ciprofloxacin's lower MIC translates to a wider pharmacodynamic margin and reduced risk of sub-MIC resistance selection relative to levofloxacin.
- [1] Grillon A, Schramm F, Kleinberg M, Jehl F. Comparative activity of ciprofloxacin, levofloxacin and moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia assessed by minimum inhibitory concentrations and time-kill studies. PLoS One. 2016;11(6):e0156690. doi:10.1371/journal.pone.0156690. View Source
- [2] MacGowan AP, Wootton M, Holt HA, Reeves DS. The antibacterial efficacy of levofloxacin and ciprofloxacin against Pseudomonas aeruginosa assessed by combining antibiotic exposure and bacterial susceptibility. J Antimicrob Chemother. 1999;43(3):345-9. doi:10.1093/jac/43.3.345. View Source
- [3] Burgess DS, Hall RG 2nd, Lewis JS 2nd, Jorgensen JH, Patterson JE. Simulated comparison of the pharmacodynamics of ciprofloxacin and levofloxacin against Pseudomonas aeruginosa using pharmacokinetic data from healthy volunteers and 2002 minimum inhibitory concentration data. Clin Ther. 2007;29(7):1421-7. View Source
